

5-(5-bromothiophen-2-yl)-1H-pyrazole CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(5-bromothiophen-2-yl)-1H-pyrazole
Cat. No.:	B060778

[Get Quote](#)

Technical Guide: 5-(5-bromothiophen-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **5-(5-bromothiophen-2-yl)-1H-pyrazole**, including its identification, synthesis, and a review of the biological activities characteristic of its structural class. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Compound Identification and Properties

5-(5-bromothiophen-2-yl)-1H-pyrazole is a heterocyclic compound containing both a pyrazole and a brominated thiophene ring. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with these moieties.

Property	Value	Source
CAS Number	166196-67-4	[1]
Molecular Formula	C ₇ H ₅ BrN ₂ S	[1]
Molecular Weight	229.1 g/mol	[1]
IUPAC Name	5-(5-bromothiophen-2-yl)-1H-pyrazole	[1]
Canonical SMILES	Brc1ccc(s1)c2cc[nH]n2	[1]
InChI Key	RBOKZFIVGFLORX-UHFFFAOYSA-N	[1]

Synthesis Methodology

The synthesis of 5-aryl-1H-pyrazoles, such as the title compound, is commonly achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine.

Experimental Protocol: A General Approach

Step 1: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

A common precursor for this type of pyrazole synthesis is an α,β -unsaturated ketone, or chalcone. This intermediate can be synthesized via the Claisen-Schmidt condensation of an appropriate methyl ketone with an aldehyde. For **5-(5-bromothiophen-2-yl)-1H-pyrazole**, the synthesis would logically start from 2-acetyl-5-bromothiophene.

- Reactants: 2-acetyl-5-bromothiophene and a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) are used.
- Solvent: A high-boiling point solvent such as xylene or toluene is typically employed.
- Procedure:
 - Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in the chosen solvent.

- Add N,N-dimethylformamide dimethyl acetal (1.2 eq).
- Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to yield the crude chalcone intermediate.
- Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.

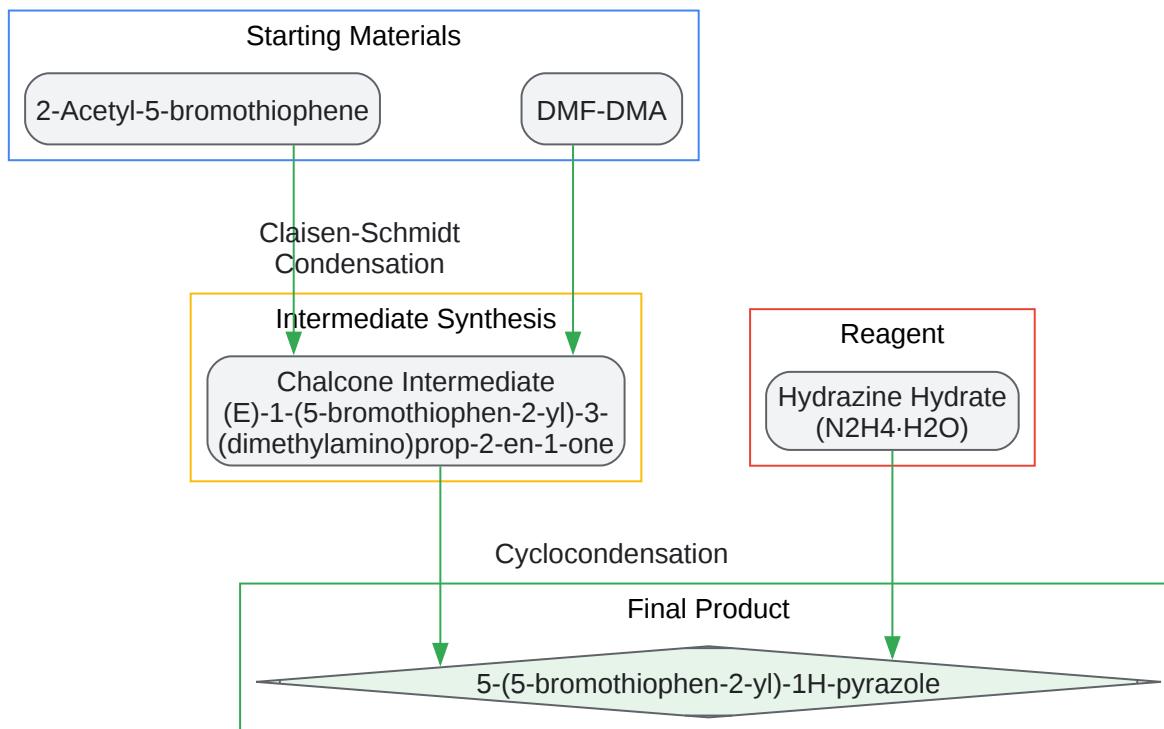
Step 2: Synthesis of **5-(5-bromothiophen-2-yl)-1H-pyrazole**

The pyrazole ring is formed by the reaction of the chalcone intermediate with hydrazine.

- Reactants: The synthesized chalcone intermediate and hydrazine hydrate.
- Solvent: A protic solvent such as ethanol or acetic acid is typically used.
- Procedure:
 - Dissolve the chalcone intermediate (1.0 eq) in the chosen solvent (e.g., ethanol).
 - Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
 - Reflux the mixture for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.
 - After cooling, the reaction mixture is often poured into ice-cold water to precipitate the product.
 - The resulting solid is collected by filtration, washed with water, and dried.
 - The crude product can be purified by recrystallization from ethanol or another appropriate solvent to yield pure **5-(5-bromothiophen-2-yl)-1H-pyrazole**.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation of starting materials into the final pyrazole compound.



[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **5-(5-bromothiophen-2-yl)-1H-pyrazole**.

Biological Activity Profile (Analog-Based)

While specific biological activity data for **5-(5-bromothiophen-2-yl)-1H-pyrazole** is not extensively available in the reviewed literature, the pyrazole and thiophene scaffolds are well-established pharmacophores. Research on structurally similar compounds provides insights into its potential therapeutic applications. The presence of a bromine atom may enhance lipophilicity and could positively influence antimicrobial activity.^[2]

Antimicrobial and Antifungal Activity

Pyrazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties.^{[2][3]} Studies on related compounds, such as 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives, have demonstrated selective activity against slow-growing mycobacteria, including *Mycobacterium tuberculosis*.^[4] This suggests that the bromothiophene analog could be a candidate for antimicrobial screening.

Anticancer and Anti-inflammatory Potential

The pyrazole nucleus is a core component of several established drugs, including the anti-inflammatory drug celecoxib.^[3] Numerous pyrazole derivatives have been synthesized and evaluated for anticancer and anti-inflammatory activities.^{[5][6]} For example, certain pyrazole derivatives have shown cytotoxic activity against various human cancer cell lines.^[5]

Quantitative Data for Analogous Compounds

The following table summarizes quantitative biological activity data for structurally related pyrazole and thiophene-pyrazole derivatives. It is critical to note that this data does not pertain to **5-(5-bromothiophen-2-yl)-1H-pyrazole** itself but to its analogs. This information is provided to illustrate the therapeutic potential of this class of compounds.

Compound Class / Analog	Biological Activity	Target / Cell Line	Measurement (IC ₅₀ / MIC)	Source
Pyrazole-Carboxamide Derivatives	Anticancer	Huh7, MCF7, HCT116	IC ₅₀ : 1.1 - 3.3 µM	[5]
1-Acetyl-3,5-diphenyl-pyrazoles	Antitubercular	M. tuberculosis H37Rv	6.25 µg/mL	[5]
Pyrazole-Sulfonamide Hybrids	Anticancer	Not Specified	IC ₅₀ : 2.14 µg/mL	[6]
Pyrazole Derivatives	Antifungal	M. audouinii	MIC: 0.5 µg/mL	[7]
Pyrazole Derivatives	Antibacterial	E. coli	MIC: 0.25 µg/mL	[7]
5-(5-nitrothiophen-2-yl)-pyrazoles	Antitubercular	M. tuberculosis H37Rv	Not specified	[4]

Conclusion and Future Directions

5-(5-bromothiophen-2-yl)-1H-pyrazole is a readily synthesizable heterocyclic compound. While direct biological data is sparse, the well-documented activities of the pyrazole and thiophene pharmacophores suggest that this compound warrants investigation for a range of therapeutic applications, particularly as an antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on the synthesis and subsequent biological screening of this specific molecule to determine its activity profile and potential as a lead compound in drug development programs. The synthetic route outlined provides a clear pathway for obtaining the necessary quantities for such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles as selective, multitargeted antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(5-bromothiophen-2-yl)-1H-pyrazole CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060778#5-5-bromothiophen-2-yl-1h-pyrazole-cas-number-lookup\]](https://www.benchchem.com/product/b060778#5-5-bromothiophen-2-yl-1h-pyrazole-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com